molecular formula C17H13ClF3NO B2410536 4-Chloro-2-methyl-1-(3-(trifluoromethyl)phenyl)-6,7-dihydro-1H-indole-5-carbaldehyde CAS No. 717119-62-5

4-Chloro-2-methyl-1-(3-(trifluoromethyl)phenyl)-6,7-dihydro-1H-indole-5-carbaldehyde

Cat. No.: B2410536
CAS No.: 717119-62-5
M. Wt: 339.74
InChI Key: QESFGWICXOZIDS-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1-(3-(trifluoromethyl)phenyl)-6,7-dihydro-1H-indole-5-carbaldehyde is a complex organic compound that features a unique combination of functional groups, including a chloro, methyl, and trifluoromethyl group attached to an indole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Properties

IUPAC Name

4-chloro-2-methyl-1-[3-(trifluoromethyl)phenyl]-6,7-dihydroindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3NO/c1-10-7-14-15(6-5-11(9-23)16(14)18)22(10)13-4-2-3-12(8-13)17(19,20)21/h2-4,7-9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESFGWICXOZIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=CC(=C3)C(F)(F)F)CCC(=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-1-(3-(trifluoromethyl)phenyl)-6,7-dihydro-1H-indole-5-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Chlorination and Methylation: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions, using reagents like chlorine gas and methyl iodide, respectively.

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the indole derivative reacts with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-1-(3-(trifluoromethyl)phenyl)-6,7-dihydro-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

    Oxidation: Carboxylic acid derivative

    Reduction: Alcohol derivative

    Substitution: Various substituted indole derivatives

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines. For instance, compounds with similar structural motifs have been evaluated for their antimitotic activity against human tumor cells, revealing significant growth inhibition rates. The National Cancer Institute (NCI) protocols have been employed to assess these activities, indicating that derivatives of this compound may serve as effective leads in cancer therapy .

Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial properties. Research indicates that compounds with similar indole frameworks exhibit antibacterial activity, making them suitable candidates for developing new antimicrobial agents. In vitro studies have demonstrated that such compounds can inhibit the growth of various bacterial strains, supporting their application in treating infections .

Neuroprotective Effects
Emerging research suggests that indole derivatives may possess neuroprotective effects. Compounds with trifluoromethyl groups have been associated with enhanced biological activity in neuroprotection studies. This opens avenues for exploring the compound’s efficacy in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthesis and Material Science Applications

Synthesis of Novel Compounds
4-Chloro-2-methyl-1-(3-(trifluoromethyl)phenyl)-6,7-dihydro-1H-indole-5-carbaldehyde serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical modifications, leading to the development of new pharmaceuticals and agrochemicals. The compound can be utilized to synthesize more complex molecules through reactions such as nucleophilic substitution and condensation reactions .

Material Science
In material science, the incorporation of trifluoromethyl groups into polymers has been studied for their impact on thermal stability and hydrophobicity. The indole framework contributes to enhanced mechanical properties and thermal resistance in polymer matrices, making it suitable for applications in coatings and advanced materials .

Data Table: Summary of Applications

Application Area Description References
Anticancer ActivityInhibits growth of cancer cell lines; potential lead for cancer therapy
Antimicrobial PropertiesExhibits antibacterial activity against various strains
Neuroprotective EffectsPotential benefits in neurodegenerative diseases
Synthesis of Novel CompoundsVersatile intermediate for developing pharmaceuticals and agrochemicals
Material ScienceEnhances thermal stability and mechanical properties in polymers

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted by researchers at Tumkur University evaluated the anticancer properties of similar indole derivatives. The results showed that these compounds exhibited significant cytotoxicity against a panel of human cancer cell lines, supporting further investigation into their mechanisms of action and therapeutic potential .

Case Study 2: Antimicrobial Activity Assessment
In another study, a series of indole-based compounds were synthesized and tested for antimicrobial activity using the agar diffusion method. The results indicated that specific derivatives had substantial zones of inhibition against standard bacterial strains, suggesting their viability as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-1-(3-(trifluoromethyl)phenyl)-6,7-dihydro-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may act as an inhibitor or modulator of specific enzymes, affecting various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-[3,5-di(trifluoromethyl)phenyl]-3-methyl-6,7-dihydroindole-5-carbaldehyde
  • 4-Chloro-1-[2,4-difluorophenyl]-3-methyl-6,7-dihydroindole-5-carbaldehyde
  • 4-(Trifluoromethyl)benzylamine

Uniqueness

4-Chloro-2-methyl-1-(3-(trifluoromethyl)phenyl)-6,7-dihydro-1H-indole-5-carbaldehyde is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug design and development.

Biological Activity

4-Chloro-2-methyl-1-(3-(trifluoromethyl)phenyl)-6,7-dihydro-1H-indole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a chloro group, a trifluoromethyl group, and an indole moiety. Its molecular formula is C15H13ClF3NC_{15}H_{13}ClF_3N with a molecular weight of approximately 307.72 g/mol.

PropertyValue
Molecular FormulaC15H13ClF3NC_{15}H_{13}ClF_3N
Molecular Weight307.72 g/mol
Melting PointNot available
SolubilityNot available

Antibacterial Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit notable antibacterial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for these compounds generally ranges from 20 to 50 µg/mL, indicating significant antibacterial potential .

Anticancer Activity

The anticancer properties of 4-Chloro-2-methyl-1-(3-(trifluoromethyl)phenyl)-6,7-dihydro-1H-indole-5-carbaldehyde have been explored in several studies. For example, derivatives have been tested against multiple cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The IC50 values for these compounds often fall within the range of 10 to 100 µM, showcasing their potential as anticancer agents .

Case Study: Anticancer Efficacy
A study investigating the effects of similar indole derivatives on MCF-7 cells reported that treated cells exhibited reduced viability and increased apoptosis rates compared to untreated controls. The compound's mechanism was linked to the induction of cell cycle arrest at the S phase, suggesting its role in inhibiting DNA synthesis .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been highlighted in various research articles. Indole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds structurally related to 4-Chloro-2-methyl-1-(3-(trifluoromethyl)phenyl)-6,7-dihydro-1H-indole-5-carbaldehyde demonstrated significant inhibition rates exceeding 70% at concentrations around 10 µg/mL .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the indole ring or variations in substituents can significantly alter potency and selectivity against different biological targets.

ModificationEffect on Activity
Chloro substitutionIncreased antibacterial activity
Trifluoromethyl groupEnhanced anticancer efficacy
Indole ring alterationsVariable anti-inflammatory effects

Q & A

Q. What synthetic strategies are commonly used to introduce the carbaldehyde group in indole derivatives like this compound?

The carbaldehyde group is typically introduced via the Vilsmeier-Haack reaction, which employs POCl₃ and DMF to formylate aromatic systems. For example, 4-fluoro-1H-indole-3-carbaldehyde was synthesized using POCl₃ and DMF under controlled conditions, followed by reduction with NaBH₄ . This method can be adapted for the target compound by optimizing reaction time and temperature to accommodate steric effects from the trifluoromethylphenyl substituent.

Q. Which spectroscopic techniques are critical for structural characterization?

Key techniques include:

  • ¹H/¹³C-NMR : To identify substituent positions and confirm regioselectivity. Coupling constants (e.g., J=5.27HzJ = 5.27 \, \text{Hz} for fluorinated analogs) help resolve stereochemical ambiguities .
  • ¹⁹F-NMR : Essential for tracking trifluoromethyl group interactions, as seen in δ = -122.62 ppm for similar fluorinated indoles .
  • HR-ESI-MS : Validates molecular weight and isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl split) .

Q. How should researchers handle stability concerns for the carbaldehyde group?

The aldehyde group is prone to oxidation and moisture sensitivity. Storage under inert atmospheres (N₂/Ar) at -20°C is recommended. Stabilizing agents like molecular sieves or antioxidants (e.g., BHT) may prolong shelf life .

Q. What purification methods are effective for isolating this compound?

Flash column chromatography with gradient elution (e.g., petroleum ether/ethyl acetate) achieves high purity (>98%). For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients can resolve closely related impurities .

Q. What safety precautions are necessary when using POCl₃ or NaBH₄ in synthesis?

POCl₃ requires strict moisture control and slow addition to DMF to prevent exothermic reactions. NaBH₃CN or stabilized NaBH₄ should be used in anhydrous methanol to minimize hydrogen gas release. Proper PPE (gloves, goggles) and fume hoods are mandatory .

Advanced Research Questions

Q. How can synthetic yields be optimized for the trifluoromethylphenyl substitution?

Catalytic systems like CuI/ligand combinations enhance cross-coupling efficiency for trifluoromethyl groups. Microwave-assisted synthesis (100–150°C, 30 min) can reduce side reactions, as demonstrated in aryl halide couplings .

Q. How to address NMR data discrepancies arising from dynamic effects?

Variable-temperature NMR (e.g., 25–60°C) resolves rotameric equilibria caused by the trifluoromethyl group’s steric bulk. For example, broadening in ¹H-NMR signals at room temperature may sharpen at elevated temperatures, confirming conformational flexibility .

Q. What computational methods evaluate the trifluoromethyl group’s electronic impact?

Density Functional Theory (DFT) calculates electron-withdrawing effects on the indole ring. Comparative analysis of HOMO/LUMO energies between trifluoromethyl and methyl analogs reveals enhanced electrophilicity at the carbaldehyde position .

Q. How to design kinetic studies for stability under physiological conditions?

Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Monitor degradation via LC-MS over 24–72 hours. Half-life (t1/2t_{1/2}) calculations guide formulation strategies for drug development .

Q. What strategies resolve low reactivity in indole cyclization steps?

Lewis acids (e.g., ZnCl₂) or Brønsted acids (TFA) catalyze cyclization by activating carbonyl intermediates. Solvent effects (e.g., DCE vs. THF) and microwave irradiation (150°C, 20 min) can overcome kinetic barriers, as shown in tetrafluoroindole syntheses .

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